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Cat. No.: B15485411 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of bimetallic catalysts is a critical area of research for developing advanced

catalytic processes. The combination of iridium (Ir) and molybdenum (Mo) holds promise for

various catalytic applications due to the unique electronic and synergistic effects that can arise

from the interaction of these two metals. The co-precipitation method offers a straightforward

and effective route to synthesize finely dispersed bimetallic catalysts with homogeneous

composition. This document provides a detailed protocol for the synthesis of an Ir-Mo catalyst

via the co-precipitation method, along with templates for data presentation and visualization of

the experimental workflow.

Disclaimer: The following protocol is a generalized procedure based on common practices for

the co-precipitation of bimetallic catalysts. Specific parameters may require optimization for

particular applications. The quantitative data presented are illustrative examples to serve as a

template for experimental results.
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This protocol details the preparation of a nominal 1% Ir - 5% Mo catalyst supported on alumina

(Al₂O₃), which is co-precipitated along with the active metals.

Materials:

Iridium (III) chloride hydrate (IrCl₃·xH₂O)

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

Ammonium hydroxide solution (28-30% NH₃ basis)

Deionized water

Equipment:

Jacketed glass reactor with overhead stirrer and condenser

pH meter and probe

Peristaltic pumps

Buchner funnel and filter paper

Drying oven

Tube furnace for calcination

Procedure:

Precursor Solution Preparation:

Prepare a 0.01 M solution of Iridium (III) chloride hydrate in deionized water.

Prepare a 0.05 M solution of Ammonium heptamolybdate tetrahydrate in deionized water.

Gentle heating may be required for complete dissolution.

Prepare a 1 M solution of Aluminum nitrate nonahydrate in deionized water.
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Co-precipitation:

In the jacketed glass reactor, add a specific volume of deionized water and heat to 60-

80°C while stirring at 400-600 rpm.

Simultaneously, add the iridium, molybdenum, and aluminum precursor solutions to the

reactor at a constant flow rate using peristaltic pumps.

Concurrently, add the ammonium hydroxide solution dropwise to the reactor to maintain a

constant pH between 7.0 and 8.0.

Continue stirring for 2-4 hours at the set temperature to allow for aging of the precipitate.

Filtration and Washing:

After aging, cool the suspension to room temperature.

Filter the precipitate using a Buchner funnel under vacuum.

Wash the filter cake with copious amounts of deionized water until the filtrate is neutral (pH

≈ 7) to remove residual ions.

Drying and Calcination:

Dry the filter cake in an oven at 100-120°C overnight.

Grind the dried solid into a fine powder.

Calcine the powder in a tube furnace under a flow of air. Ramp the temperature at a rate

of 2-5°C/min to 400-500°C and hold for 3-5 hours.

Characterization of the Ir-Mo Catalyst
A comprehensive characterization of the synthesized catalyst is crucial to understand its

physicochemical properties.

X-ray Diffraction (XRD): To determine the crystalline phases and estimate crystallite size.
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Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and

elemental distribution.

Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area,

pore volume, and pore size distribution.

X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition

and oxidation states of Ir and Mo.

Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal

oxides.

Data Presentation
Quantitative data from the synthesis and characterization should be summarized in tables for

clear comparison.

Table 1: Synthesis Parameters for Ir-Mo/Al₂O₃ Catalysts

Parameter Catalyst A (Proposed)
Catalyst B (Example
Variation)

Nominal Ir Loading (wt%) 1.0 0.5

Nominal Mo Loading (wt%) 5.0 5.0

Precipitation Temperature (°C) 70 80

Precipitation pH 7.5 8.0

Aging Time (h) 3 4

Calcination Temperature (°C) 450 500

Calcination Time (h) 4 4

Table 2: Physicochemical Properties of Synthesized Ir-Mo/Al₂O₃ Catalysts
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Property Catalyst A (Illustrative) Catalyst B (Illustrative)

BET Surface Area (m²/g) 180 165

Pore Volume (cm³/g) 0.45 0.42

Average Pore Diameter (nm) 10.0 9.5

Ir Particle Size (nm) (from

TEM)
3-5 2-4

Mo Dispersion (%) (from XPS) 85 88

Surface Ir/Mo Atomic Ratio

(from XPS)
0.18 0.09

Table 3: Catalytic Performance in a Model Reaction (e.g., Selective Hydrogenation)

Catalyst Conversion (%)
Selectivity to
Product X (%)

Turnover
Frequency (TOF)
(s⁻¹)

Catalyst A (Illustrative) 95 88 0.5

Catalyst B (Illustrative) 92 90 0.45

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the co-precipitation synthesis of the Ir-Mo

catalyst.
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Co-precipitation synthesis workflow for Ir-Mo/Al₂O₃ catalyst.
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Hypothetical Catalytic Pathway
This diagram illustrates a hypothetical signaling pathway for a catalytic reaction, such as

selective hydrogenation, on the surface of the Ir-Mo catalyst.

Reactants Catalyst Surface

Products

Reactant A Adsorbed A

Reactant B Adsorbed B

Iridium Active Site

Reaction Intermediate

Molybdenum Promoter Site

Synergistic Effect

Surface Reaction

Desired Product X
Desorption

Byproduct Y

Desorption

Click to download full resolution via product page

Hypothetical pathway for a reaction on an Ir-Mo catalyst surface.

To cite this document: BenchChem. [Application Notes & Protocols: Co-precipitation
Synthesis of Iridium-Molybdenum (Ir-Mo) Catalysts]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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